Boc-Cis-Hyp-OBzl

CAS No.: 132622-90-3

Cat. No.: VC8067557

Molecular Formula: C17H23NO5

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 132622-90-3 |

|---|---|

| Molecular Formula | C17H23NO5 |

| Molecular Weight | 321.4 g/mol |

| IUPAC Name | 2-O-benzyl 1-O-tert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-13(19)9-14(18)15(20)22-11-12-7-5-4-6-8-12/h4-8,13-14,19H,9-11H2,1-3H3/t13-,14-/m0/s1 |

| Standard InChI Key | BEIPCYKSYYZEJH-KBPBESRZSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OCC2=CC=CC=C2)O |

| SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC2=CC=CC=C2)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC2=CC=CC=C2)O |

Introduction

Chemical Identity and Structural Features

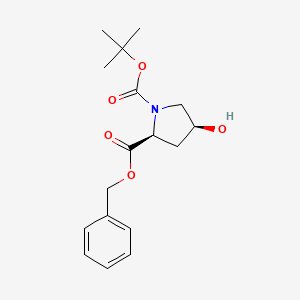

Boc-Cis-Hyp-OBzl, formally known as (2S,4S)-2-Benzyl 1-tert-butyl 4-Hydroxypyrrolidine-1,2-Dicarboxylate (CAS: 132622-90-3), is a protected hydroxyproline derivative widely used in peptide synthesis. Its structure comprises:

-

Boc (tert-butoxycarbonyl): A protective group for the amine functionality.

-

Cis-4-hydroxyproline (Hyp): A proline variant with a hydroxyl group in the cis configuration at the C4 position.

-

OBzl (benzyl ester): A protecting group for the carboxylic acid moiety.

Molecular Formula: C₁₇H₂₃NO₅

Molecular Weight: 321.37 g/mol

Stereochemistry: The cis configuration (2S,4S) is critical for its role in stabilizing peptide conformations, particularly in collagen-like structures .

Synthesis and Key Reaction Pathways

The synthesis of Boc-Cis-Hyp-OBzl typically involves a two-step process:

Step 1: Boc Protection of 4-Hydroxy-L-Proline

4-Hydroxy-L-proline is reacted with Boc anhydride in dichloromethane (DCM) using DMAP (4-dimethylaminopyridine) as a catalyst. The reaction proceeds at ≤30°C to yield N-Boc-cis-4-hydroxyproline .

Reaction Conditions:

-

Solvent: Dichloromethane

-

Catalysts: DMAP (0.07–0.11 eq relative to substrate)

-

Temperature: 20–30°C

Step 2: Benzyl Esterification

The carboxylic acid group of N-Boc-cis-4-hydroxyproline is esterified using benzyl alcohol and DCC (N,N'-dicyclohexylcarbodiimide) in tetrahydrofuran (THF). The reaction is stirred at 20–30°C, followed by purification via recrystallization .

Key Parameters:

Physicochemical Properties

Applications in Pharmaceutical and Peptide Chemistry

Peptide Synthesis

Boc-Cis-Hyp-OBzl serves as a key intermediate in solid-phase peptide synthesis (SPPS):

-

Collagen Mimetics: The cis-4-hydroxyproline configuration stabilizes triple-helix structures in collagen analogs .

-

Antibacterial Agents: Boc-protected dipeptides derived from Hyp show broad-spectrum activity (MIC₉₀: 230–400 μg/mL) .

Drug Development

-

PI3K Inhibitors: Used in targeted cancer therapies (e.g., nanoparticle-encapsulated formulations) .

-

Hepatitis C Virus (HCV) Inhibitors: Acts as a precursor in NS5A protein-targeting compounds .

Comparative Analysis with Trans Isomers

| Property | Cis-Isomer (Boc-Cis-Hyp-OBzl) | Trans-Isomer (Boc-Trans-Hyp-OBzl) |

|---|---|---|

| CAS Number | 132622-90-3 | 89813-47-8 |

| Melting Point | 157–161°C | 92–96°C |

| Bioactivity | Stabilizes collagen helices | Less conformationally restrictive |

| Synthetic Utility | Preferred for rigid peptides | Used in flexible peptide motifs |

| Parameter | Specification | Supplier Example |

|---|---|---|

| Purity | ≥98% (HPLC) | GL Biochem , TCI |

| Packaging | 1g, 5g, 25g (amber glass vials) | Sigma-Aldrich |

| Price Range | $95–145/g | Thermo Fisher |

Recent Advances and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume